Nicotine-d7 HCl
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Overview
Description
Nicotine-d7 hydrochloride is a deuterated form of nicotine hydrochloride, where seven hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of nicotine, as the deuterium atoms make it distinguishable from non-deuterated nicotine in analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotine-d7 hydrochloride typically involves the deuteration of nicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of nicotine-d7 hydrochloride follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Nicotine-d7 hydrochloride undergoes similar chemical reactions as non-deuterated nicotine. These include:
Oxidation: Nicotine can be oxidized to form cotinine and other metabolites.
Reduction: Reduction reactions can convert nicotine to its corresponding amine.
Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
Oxidation: Cotinine is a major product of nicotine oxidation.
Reduction: The corresponding amine is formed.
Substitution: Halogenated nicotine derivatives are common products.
Scientific Research Applications
Nicotine-d7 hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of nicotine.
Biology: Helps in understanding the metabolic pathways of nicotine in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of smoking cessation products and in the quality control of nicotine-containing products.
Mechanism of Action
Nicotine-d7 hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors in the brain. These receptors are ionotropic receptors composed of five subunits. When nicotine binds to these receptors, it causes the opening of ion channels, leading to an influx of sodium ions and depolarization of the neuron. This results in the release of neurotransmitters such as dopamine, which is associated with the rewarding effects of nicotine.
Comparison with Similar Compounds
Similar Compounds
Nicotine: The non-deuterated form of nicotine.
Cotinine: A major metabolite of nicotine.
Anabasine: Another alkaloid found in tobacco with similar pharmacological effects.
Uniqueness
Nicotine-d7 hydrochloride is unique due to the presence of deuterium atoms, which makes it distinguishable in analytical studies. This allows for precise tracking and measurement in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of nicotine in biological systems.
Properties
CAS No. |
1219805-86-3 |
---|---|
Molecular Formula |
C10H7N2D7·HCl |
Molecular Weight |
169.28 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
2820-51-1 (unlabelled) |
Synonyms |
(-)-1-Methyl-2-[3-pyridyl]pyrrolidine-d7 |
tag |
Nicotine |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.